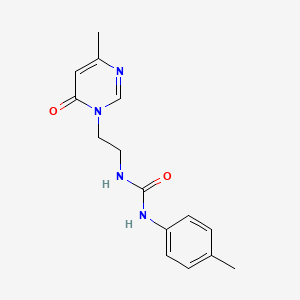

1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11-3-5-13(6-4-11)18-15(21)16-7-8-19-10-17-12(2)9-14(19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBVLLLGWWRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing insights from diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methyl-6-oxopyrimidine with appropriate amines and isocyanates. The synthetic route typically includes:

- Formation of the pyrimidine derivative : The initial step involves synthesizing the 4-methyl-6-oxopyrimidine.

- Urea formation : This is achieved by reacting the pyrimidine with p-tolyl isocyanate.

- Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1c | P. obscurans | 30 μM |

| 1b | P. viticola | 30 μM |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. Notably, it has shown low toxicity with IC50 values exceeding 25 μg/mL for most tested lines, indicating a favorable safety profile . However, some derivatives demonstrated mild cytotoxicity with IC50 values ranging from 11.0 to 25.0 μg/mL .

Insecticidal Activity

Insecticidal assays revealed that certain urea derivatives exhibit larvicidal activity against Aedes aegypti larvae, with LD50 values indicating varying degrees of toxicity . For example:

| Compound | LD50 (ppm) | Biting Deterrent Activity (PNB) |

|---|---|---|

| 1c | 118.8 | 0.75 |

| 3d | 67.9 | - |

These results suggest that the compound could serve as a potential insect repellent or larvicide.

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features:

- Pyrimidine ring : Substituents on the pyrimidine ring significantly affect antimicrobial and insecticidal activities.

- Urea linkage : Variations in the urea moiety alter the compound's interaction with biological targets, impacting its efficacy.

Case Studies

A study focused on the evaluation of urea derivatives highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against fungal pathogens like Phomopsis obscurans. The most active compounds achieved complete growth inhibition at concentrations as low as 30 μM after prolonged exposure .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives with similar structures have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1c | P. obscurans | 30 μM |

| 1b | P. viticola | 30 μM |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. It has shown low toxicity with IC50 values exceeding 25 μg/mL for most tested lines, indicating a favorable safety profile. However, some derivatives demonstrated mild cytotoxicity with IC50 values ranging from 11.0 to 25.0 μg/mL.

Insecticidal Activity

Insecticidal assays revealed that certain urea derivatives exhibit larvicidal activity against Aedes aegypti larvae, with LD50 values indicating varying degrees of toxicity.

| Compound | LD50 (ppm) | Biting Deterrent Activity (PNB) |

|---|---|---|

| 1c | 118.8 | 0.75 |

| 3d | 67.9 | - |

These results suggest that the compound could serve as a potential insect repellent or larvicide.

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features:

- Pyrimidine Ring : Substituents on the pyrimidine ring significantly affect antimicrobial and insecticidal activities.

- Urea Linkage : Variations in the urea moiety alter the compound's interaction with biological targets, impacting its efficacy.

Case Studies

A notable study focused on evaluating urea derivatives highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against fungal pathogens like Phomopsis obscurans. The most active compounds achieved complete growth inhibition at concentrations as low as 30 μM after prolonged exposure.

Comparison with Similar Compounds

1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea (1c)

- Structure: Shares the p-tolyl-urea core but replaces the pyrimidinone-ethyl group with a dimethoxyethyl chain.

- Synthesis : High yield (93%) via straightforward urea coupling, similar to methods likely used for the target compound .

- Binding Interactions: Lacks the pyrimidinone’s lactam ring, reducing hydrogen-bonding sites critical for enzyme inhibition.

Schiff Base Ligand with p-Tolyl Group ()

- Structure: 3-((2-((1-(4-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide.

- Function : Exhibits anticancer activity via metal complexation.

- Comparison :

Triazine-Piperidinyl Urea (Compound 18, )

- Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea.

- Pharmacokinetics: The bulky adamantyl group may enhance metabolic stability but reduce membrane permeability compared to the target compound’s simpler ethyl linker .

Naphtho-Pyrimidinyl Urea (7a, )

- Structure : Features a naphtho-pyrimidinyl core with trimethylurea substituents.

- Comparison: Steric Effects: The tetramethylnaphtho group creates significant steric bulk, likely hindering binding to flat active sites accessible to the target compound’s pyrimidinone. Electronic Profile: Trimethylurea groups may reduce solubility but improve lipophilicity for CNS penetration .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogs.

Research Implications

- Target Compound Advantages: The pyrimidinone-ethyl group offers a balance of hydrogen-bonding capacity and moderate lipophilicity, positioning it as a candidate for kinase or protease inhibition.

- Limitations vs. Analogs: Compared to 1c, the target may face synthetic challenges in pyrimidinone ring formation. Against Compound 18, it lacks the triazine’s electron-deficient character but avoids steric hindrance from adamantyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.